2-Chloro-6-methylimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by its imidazo and pyridazine ring structures. Its molecular formula is C7H6ClN3, and it features a chlorine atom and a methyl group attached to the imidazo ring. This compound is known for its potential biological activities and applications in drug development.
Research indicates that 2-Chloro-6-methylimidazo[1,2-b]pyridazine exhibits notable biological activities. It has been studied for its potential as an inhibitor of specific kinases involved in cancer pathways, particularly the vascular endothelial growth factor receptor (VEGFR) signaling pathway. This makes it a candidate for further investigation in cancer therapeutics .
Synthesis of 2-Chloro-6-methylimidazo[1,2-b]pyridazine can be accomplished through several methods:
The compound has potential applications in:
Studies on 2-Chloro-6-methylimidazo[1,2-b]pyridazine often focus on its interactions with various biological targets. For instance:
Several compounds share structural similarities with 2-Chloro-6-methylimidazo[1,2-b]pyridazine. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
6-Chloro-2-methylimidazo[1,2-b]pyridazine | 14714-22-8 | 0.92 |
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid | 1208084-53-0 | 0.92 |
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | 1150566-27-0 | 0.86 |
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | 572910-59-9 | 0.85 |
These compounds are structurally related but differ in functional groups and biological activities. The unique positioning of the chlorine and methyl groups in 2-Chloro-6-methylimidazo[1,2-b]pyridazine contributes to its distinct properties and potential applications.